molecular formula C18H16N8O3S2 B11355705 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11355705
M. Wt: 456.5 g/mol
InChI Key: LAICEDMOMACMNA-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, triazole, and thiazole These rings are known for their diverse biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole ring can be synthesized through the reaction of hydrazine hydrate with carbon disulfide, followed by cyclization with an appropriate electrophile . The triazole ring is typically formed via a cyclization reaction involving hydrazides and acyl chlorides . The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides . These components are then linked together through nucleophilic substitution reactions, often using bases like lithium hydride in solvents such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures more precisely. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

    Substitution: Electrophilic substitution can occur at the aromatic rings, particularly at positions activated by electron-donating groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring would yield sulfoxides or sulfones, while reduction of the oxadiazole ring would produce amines.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with various molecular targets. The compound’s heterocyclic rings can bind to enzymes or receptors, inhibiting their activity. For example, the oxadiazole ring can inhibit bacterial enzymes, while the triazole ring can interact with fungal cell membranes . The thiazole ring may also play a role in modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE apart is its unique combination of heterocyclic rings, which confer a broad range of biological activities. The presence of both oxadiazole and triazole rings enhances its potential as a multi-target drug, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H16N8O3S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H16N8O3S2/c1-10(27)19-15-14(24-29-25-15)16-22-23-18(26(16)2)31-9-13(28)21-17-20-12(8-30-17)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,19,25,27)(H,20,21,28)

InChI Key

LAICEDMOMACMNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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